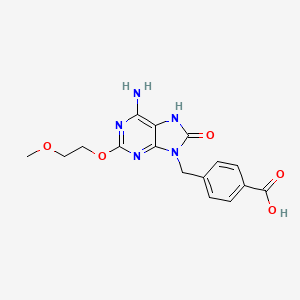
TLR7 agonist T7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7 アゴニスト T7 は、生来の免疫応答に関与するパターン認識受容体である Toll 様受容体 7 を活性化する低分子化合物です。これらの受容体は、樹状細胞やマクロファージなどの抗原提示細胞に主に発現しています。 Toll 様受容体 7 の活性化は、抗ウイルス性および抗腫瘍免疫に重要な役割を果たす、プロ炎症性サイトカインと I 型インターフェロンの産生につながります .
準備方法
合成経路および反応条件
例えば、化合物 7 (1 g、2.5 mmol) を無水メタノールに溶解し、過剰量のナトリウムメトキシドを加えます。 反応混合物を次に 65 °C で 1 時間加熱します .
工業生産方法
TLR7 アゴニスト T7 の工業生産は、上記のように、同様の反応条件を使用した大規模合成を含む可能性があります。このプロセスは、収率と純度のために最適化され、一貫した製品品質を確保するために反応パラメータを注意深く制御します。
化学反応の分析
反応の種類
TLR7 アゴニスト T7 は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、その生物学的活性を潜在的に修飾します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
主要な製品
これらの反応の主要な生成物は、通常、元の TLR7 アゴニスト T7 分子の修飾されたバージョンであり、異なる置換基または官能基が導入されて、その生物学的活性を強化または修飾しています .
科学的研究の応用
TLR7 アゴニスト T7 は、次のものを含む、広範囲の科学研究における応用があります。
化学: イミダゾキノリン誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 特に抗ウイルス性および抗腫瘍免疫の文脈において、免疫応答を調節する役割について調査されています。
作用機序
TLR7 アゴニスト T7 の作用機序は、エンドソームの膜上に発現する Toll 様受容体 7 の活性化を含みます。活性化すると、Toll 様受容体 7 は MYD88 依存性経路をトリガーし、プロ炎症性サイトカインと I 型インターフェロンの産生につながります。 この活性化は、樹状細胞やマクロファージの抗原提示能力を高め、強力な適応免疫応答につながります .
類似の化合物との比較
類似の化合物
イミキモド: Toll 様受容体 7 を活性化し、特定の皮膚状態の局所治療として使用される合成イミダゾキノリン。
レシキモド: Toll 様受容体 7 と Toll 様受容体 8 の両方を活性化し、抗ウイルス性および抗がん療法における応用がある別のイミダゾキノリン。
独自性
TLR7 アゴニスト T7 は、その特定の構造修飾においてユニークであり、Toll 様受容体 7 に対するアゴニスト活性と選択性を高めます。
類似化合物との比較
Similar Compounds
Imiquimod: A synthetic imidazoquinoline that activates Toll-like receptor 7 and is used as a topical treatment for certain skin conditions.
Resiquimod: Another imidazoquinoline that activates both Toll-like receptor 7 and Toll-like receptor 8, with applications in antiviral and anticancer therapies.
Gardiquimod: A synthetic compound that selectively activates Toll-like receptor 7 and is used in research on immune modulation.
Uniqueness
TLR7 agonist T7 is unique in its specific structural modifications, which enhance its agonistic activity and selectivity for Toll-like receptor 7.
生物活性
TLR7 agonist T7, also known as 1V209, is a small molecule that activates Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. This compound has garnered attention for its potential applications in immunotherapy, particularly in cancer treatment and vaccine development. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Target and Mode of Action
TLR7 is an intracellular receptor primarily located in the endosomal compartments of immune cells. Upon binding with this compound, a series of biochemical pathways are activated. The interaction triggers conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88, which subsequently activates downstream signaling pathways involving IRAK4 and TRAF6. This cascade results in the activation of transcription factors like NF-κB and IRF7, promoting the expression of pro-inflammatory cytokines and type I interferons .
Biochemical Pathways
The activation of TLR7 by T7 leads to several key outcomes:
- Enhanced Dendritic Cell Activation : This results in improved antigen presentation and stimulation of T cell responses.
- Cytokine Production : Increased levels of cytokines such as TNF-α, IL-12, and IFN-γ are observed, which are critical for mounting an effective immune response .
- Immune Modulation : TLR7 agonists can break immune tolerance, which is particularly beneficial in chronic infections like hepatitis B virus (HBV) where immune evasion is a challenge .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with dose-proportional absorption. It is transported to endosomal compartments via adaptor proteins such as UNC93B1, where it exerts its effects. The compound has shown tissue-retaining activity, stimulating local cytokine and chemokine expression for up to seven days post-administration .
Case Study 1: Cancer Immunotherapy
In a study combining this compound with a ROR1-based vaccine for breast cancer treatment, significant increases in cytokine production were noted. This led to enhanced cytotoxic activity of CD8+ T cells against tumor cells . The combination therapy demonstrated a synergistic effect, indicating that TLR7 activation can significantly boost anti-tumor immunity.
Case Study 2: Hepatitis B Vaccine Development
A recent study evaluated the use of this compound as an adjuvant in an HBV therapeutic vaccine. The results indicated that T7 could induce robust HBsAg-specific immune responses compared to traditional adjuvants like Alum. The study highlighted that T7 not only increased antibody titers but also stimulated a strong Th1-type cellular response, breaking immune tolerance in HBV mouse models .
Data Table: Summary of Biological Activity
特性
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISKRYGYNSRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does T7-EA exert its anti-cancer effects?
A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []
Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?
A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













